4-(2,4-dimethylphenoxy)-N-(4,5-dimethyl-1,3-thiazol-2-yl)butanamide
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Description
4-(2,4-dimethylphenoxy)-N-(4,5-dimethyl-1,3-thiazol-2-yl)butanamide is a useful research compound. Its molecular formula is C17H22N2O2S and its molecular weight is 318.44. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and Herbicidal Activity
Research on compounds with similar structures, such as various thiazole derivatives, highlights their potential in agricultural chemistry, particularly as herbicides. The study of the crystal structure of such compounds aids in understanding their action mechanisms and optimizing their herbicidal activity. For instance, Liu et al. (2008) synthesized and analyzed the crystal structure of a thiazole derivative, demonstrating its effective herbicidal activity (Liu et al., 2008).
Antimicrobial Applications
Further exploration into thiazole derivatives reveals their utility in developing antimicrobial agents. Farag et al. (2009) reported the synthesis of new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives, evaluating their antimicrobial activity. Such studies suggest the potential for related compounds to serve as the basis for new antimicrobial drugs (A. Farag, N. A. Kheder, Y. Mabkhot, 2009).
Drug Design and CDK2 Inhibition
In the realm of pharmaceuticals, thiazole derivatives have been investigated for their role in inhibiting CDK2, a critical enzyme in cell cycle regulation. Vulpetti et al. (2006) utilized structure-based drug design to discover potent and selective CDK2 inhibitors starting from a thiazole compound, showcasing the therapeutic potential of these molecules in cancer treatment (A. Vulpetti et al., 2006).
Novel Synthetic Methodologies
Research on thiazole derivatives also extends to synthetic chemistry, where novel methodologies for creating benzoxazoles and related compounds have been developed. Nikpassand et al. (2015) highlighted the use of bis-ionic liquids as effective catalysts for synthesizing novel benzoxazoles, presenting an environmentally friendly and efficient approach to synthesizing these compounds (M. Nikpassand, L. Zare Fekri, Pegah Farokhian, 2015).
Properties
IUPAC Name |
4-(2,4-dimethylphenoxy)-N-(4,5-dimethyl-1,3-thiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-11-7-8-15(12(2)10-11)21-9-5-6-16(20)19-17-18-13(3)14(4)22-17/h7-8,10H,5-6,9H2,1-4H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKRWMSRLUNUYSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCC(=O)NC2=NC(=C(S2)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.